Lipophilicity (XLogP3) Elevation Driven by Benzo-Annulation vs. Thieno[3,2-d]pyrimidine Core
The target compound exhibits an XLogP3 of 5.4 [1]. Its non-benzo thieno[3,2-d]pyrimidine analog (CAS 339018-88-1) possesses a lower molecular weight (274.4 g/mol) and is expected to have a significantly lower XLogP3 (predicted ~4.5 based on consensus models) . This ~0.9 log unit increase in lipophilicity translates to roughly an 8-fold higher theoretical membrane partitioning, which can enhance passive permeability but also increase the risk of off-target binding and reduced solubility [2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 5.4 |
| Comparator Or Baseline | 2-(Methylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine; MW = 274.4 g/mol; predicted XLogP3 ≈ 4.5 |
| Quantified Difference | ΔXLogP3 ≈ +0.9 (target more lipophilic) |
| Conditions | Computed using XLogP3 3.0 algorithm (PubChem); comparator XLogP3 estimated from consensus logP models |
Why This Matters
Higher lipophilicity may improve membrane permeability in cell-based assays but also increases the probability of non-specific binding and poor aqueous solubility, which must be considered when selecting compounds for in vitro screening libraries.
- [1] PubChem Compound Summary CID 1491546. XLogP3 value for 2-(Methylsulfanyl)-4-phenoxy[1]benzothieno[3,2-d]pyrimidine. View Source
- [2] Waring, M.J. Lipophilicity in drug discovery. Expert Opin. Drug Discov. 2010, 5, 235-248. General relationship between logP and membrane permeability. View Source
